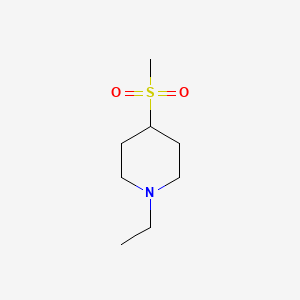

1-Ethyl-4-(methylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-3-9-6-4-8(5-7-9)12(2,10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPNPYXWMUVOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280904 | |

| Record name | Piperidine, 1-ethyl-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-90-1 | |

| Record name | Piperidine, 1-ethyl-4-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-ethyl-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 1 Ethyl 4 Methylsulfonyl Piperidine and Analogues

Direct Synthetic Routes to 1-Ethyl-4-(methylsulfonyl)piperidine

The synthesis of this compound can be approached through several direct methods, primarily involving the construction and functionalization of the piperidine (B6355638) ring.

Sulfonylation Strategies on Piperidine Ring Systems

The introduction of a methylsulfonyl group onto the piperidine ring is a key step. A transition metal-free method for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been developed. rsc.org This process utilizes N-iodosuccinimide to facilitate the regioselective oxidative sulfonylation at the C-H bonds positioned beta to the nitrogen atom, installing an enaminyl sulfone functionality. rsc.org This method is noted for its mild reaction conditions and broad functional group tolerance. rsc.org

Another approach involves the synthesis of 4-(Methylsulfonyl)piperidine (B1289217) hydrochloride, which can serve as a precursor. This is achieved by treating tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate with hydrochloric acid in ethyl acetate. chemicalbook.com

Table 1: Comparison of Sulfonylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Dehydrogenative β-sulfonylation | N-Iodosuccinimide, Sodium sulfinates | Transition metal-free, Mild conditions, Regioselective |

N-Alkylation and C-Substitution Approaches for Piperidine Derivatization

Once the 4-(methylsulfonyl)piperidine core is established, the final step is the introduction of the ethyl group at the nitrogen atom. N-alkylation of piperidine can be achieved using an alkyl bromide or iodide in anhydrous acetonitrile (B52724). researchgate.net To drive the reaction to completion and avoid the accumulation of the ammonium (B1175870) salt which can slow the reaction, a base such as potassium bicarbonate can be added. researchgate.net

For C-substitution, various strategies have been developed. For instance, α-lithiation of N-Boc-2-methyl piperidine followed by trapping with carbon dioxide has been used to create a 2,6-disubstituted piperidine. rsc.org While not directly applicable to the synthesis of the title compound, this demonstrates the potential for C-substitution on the piperidine ring.

Green Chemistry Principles Applied to Piperidine and Sulfonyl Compound Synthesis

The application of green chemistry principles to the synthesis of piperidines is an area of active research, aiming to develop more environmentally benign and efficient processes. nih.govresearchgate.net One such approach is the use of one-pot multicomponent reactions, which offer advantages in terms of economy, energy efficiency, and environmental friendliness over traditional multi-step syntheses. bas.bg These reactions can be catalyzed by various materials, including nano-sulfated zirconia and other nano-structured catalysts, under mild conditions. bas.bg

The synthesis of N-substituted piperidones, which can be precursors to N-substituted piperidines, has been achieved through an efficient green chemistry approach that avoids the classical Dieckman condensation. nih.govresearchgate.net Furthermore, the use of bio-renewable resources is being explored, such as the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) using a Pt/γ-Al2O3 catalyst. rsc.org In the context of solid-phase peptide synthesis, which often utilizes piperidine, alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being investigated to replace piperidine for Fmoc removal, highlighting a move towards greener reagents. rsc.org

Multi-Component and Cascade Reactions in the Formation of this compound-like Structures

Multi-component reactions (MCRs) and cascade reactions are powerful tools for the efficient construction of complex molecules like substituted piperidines from simple starting materials in a single step. taylorfrancis.comrsc.org

Intramolecular and Intermolecular Cyclization Strategies for Piperidine Ring Assembly

The formation of the piperidine ring is a critical step in the synthesis of its derivatives. Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. nih.gov Various methods for intramolecular cyclization to form piperidines have been developed, including metal-catalyzed cyclization, electrophilic cyclization, and radical cyclization. nih.govbeilstein-journals.org For example, a copper-catalyzed intramolecular C-H amination of N-fluoride amides has been studied for the synthesis of pyrrolidines and piperidines. acs.org

Intermolecular cyclization, or annulation, involves the formation of a ring from two or more separate components. nih.gov A notable example is the [5 + 1] annulation method, which can involve a hydrogen borrowing strategy with an iridium(III)-catalyzed sequential cascade of reactions. nih.gov

Table 2: Overview of Cyclization Strategies for Piperidine Synthesis

| Strategy | Description | Examples |

|---|---|---|

| Intramolecular Cyclization | Ring formation from a single molecule. nih.gov | Metal-catalyzed cyclization, Radical cyclization nih.govbeilstein-journals.org |

A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine natural products, to assemble multi-substituted chiral piperidines. rsc.org This method utilizes a 1,3-bis-trimethylsily enol ether and a chiral α-methyl benzylamine (B48309) to form chiral dihydropyridinone intermediates, which can be further elaborated. rsc.org

Nucleophilic Substitution Reactions in Functional Group Introduction

Nucleophilic substitution is a fundamental reaction for introducing functional groups onto the piperidine ring. For instance, the synthesis of vicinally-substituted piperidines can be achieved through highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates, where the resulting carbanion intermediates can be trapped with an electrophile. rsc.org

Nucleophilic aromatic substitution (SNAr) reactions on pyridinium (B92312) ions with piperidine have also been studied, revealing a mechanism that involves rate-controlling deprotonation of an addition intermediate. nih.gov

Amide Bond Formation in Complex Piperidine Derivatives

Amide bond formation is a fundamental transformation in organic synthesis and can be strategically employed in the construction of piperidine rings. One notable approach involves the cyclization of precursors containing both an amine and a suitably functionalized carboxylic acid or its derivative. A powerful one-pot method for synthesizing piperidines from halogenated amides has been developed, which integrates amide activation, reduction of a nitrile intermediate, and intramolecular nucleophilic substitution. researchgate.netnih.gov This metal-free approach offers mild reaction conditions and provides a convenient route to a variety of N-substituted and C-substituted piperidines. researchgate.netnih.gov

The general procedure for this transformation can be outlined as follows: a secondary amide is activated, followed by the reduction of the resulting intermediate and subsequent intramolecular cyclization to form the piperidine ring. nih.gov This methodology has been successfully applied to synthesize a range of N-benzyl piperidines and other derivatives in moderate to good yields. nih.gov

| Starting Material | Reagents | Product | Yield (%) |

| Halogenated Amide | 1. Amide Activation Agent2. Reducing Agent | N-Substituted Piperidine | Moderate to Good |

This interactive table summarizes the one-pot synthesis of piperidines from halogenated amides.

Furthermore, the strategic placement of an amide functionality within a precursor molecule can guide the formation of complex piperidine structures. For instance, the synthesis of piperidine-fused bicyclic lactams can be achieved through carefully designed reaction cascades involving amide formation.

Catalytic Approaches in the Synthesis of Piperidine Derivatives

Catalysis offers powerful tools for the efficient and selective synthesis of piperidine derivatives, often allowing for the construction of complex molecular architectures under mild conditions and with high degrees of stereocontrol. nih.govnih.govacs.org Both transition metal catalysis and organocatalysis have emerged as prominent strategies in this field.

Transition metals, particularly palladium and gold, have been extensively utilized in the synthesis of piperidine rings through various reaction manifolds.

Palladium-Catalyzed Syntheses:

Palladium catalysts are versatile and have been employed in a multitude of reactions to construct piperidine scaffolds. These include:

Wacker-type aerobic oxidative cyclization: This method allows for the synthesis of six-membered nitrogen heterocycles, including piperidines, from alkenes. organic-chemistry.org

Intramolecular hydroamination: Palladium catalysts can facilitate the intramolecular hydroamination of unactivated alkenes at room temperature, providing a direct route to piperidine derivatives. organic-chemistry.org

C-H activation: Palladium-mediated C-H activation has been used for the C-C bond formation in the synthesis of complex piperidine-containing structures. mdpi.com This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical synthetic route. mdpi.com

Suzuki-Miyaura cross-coupling: This powerful cross-coupling reaction has been instrumental in the synthesis of complex molecules containing piperidine moieties, such as in the synthesis of Dragmacidin F. mdpi.com

| Catalyst System | Reaction Type | Substrate | Product |

| Pd(DMSO)₂(TFA)₂ | Wacker-type cyclization | Alkene | Piperidine |

| Palladium complex | Intramolecular hydroamination | N-alkenylsulfonamide | Piperidine |

| Palladium catalyst | C-H activation | Pyrrole derivative | Bicyclic piperidine precursor |

| Palladium(0) | Suzuki-Miyaura/hydrogenation | Pyridine derivative | Substituted piperidine |

This interactive table highlights various palladium-catalyzed reactions for piperidine synthesis.

Gold-Catalyzed Syntheses:

Gold catalysis has gained prominence for its ability to activate alkynes and allenes towards nucleophilic attack. In the context of piperidine synthesis, gold(I) complexes have been shown to catalyze the intramolecular hydroamination of N-allenyl carbamates to form vinyl piperidines. organic-chemistry.org This reaction proceeds under mild conditions and can be rendered enantioselective with the use of appropriate chiral ligands. organic-chemistry.org For instance, phosphinegold(I)-bis-p-nitrobenzoate complexes have been successfully used for the enantioselective formation of vinyl piperidines in high enantiomeric excess. organic-chemistry.org

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of piperidines, avoiding the use of often toxic and expensive transition metals. acs.org These methods typically employ small organic molecules as catalysts to achieve high levels of stereoselectivity.

A biomimetic approach using the cheap and readily available organocatalyst (L)-proline has been developed for the direct and asymmetric synthesis of 2-substituted piperidine-type alkaloids. acs.org This methodology has been used to prepare natural products like (+)-pelletierine in a single step with good yield and high stereoselectivity. acs.org The reaction proceeds through a domino Michael addition/aminalization process, allowing for the formation of multiple stereocenters in a single step with excellent enantioselectivity. acs.org

Furthermore, a hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. nih.gov This approach utilizes a transaminase to generate a key reactive intermediate for a complexity-building Mannich reaction, showcasing the synergy between biocatalysis and organocatalysis. nih.gov

| Catalyst | Reaction Type | Key Features | Product Example |

| (L)-Proline | Biomimetic asymmetric synthesis | Protective-group-free, high enantioselectivity | (+)-Pelletierine |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Formation of four contiguous stereocenters | Polysubstituted piperidines |

| Transaminase / Organocatalyst | Hybrid bio-organocatalytic cascade | Generation of reactive intermediate for Mannich reaction | 2-Substituted piperidines |

This interactive table summarizes key organocatalytic methods for the stereoselective synthesis of piperidines.

Chemical Reactivity and Mechanistic Transformation Studies of 1 Ethyl 4 Methylsulfonyl Piperidine

Oxidative and Reductive Transformations Involving Sulfonyl and Piperidine (B6355638) Moieties

The chemical behavior of 1-ethyl-4-(methylsulfonyl)piperidine under oxidative and reductive conditions is dictated by the two primary functional groups: the tertiary amine of the piperidine ring and the sulfonyl group.

Oxidative Transformations:

The piperidine nitrogen is susceptible to oxidation. Strong oxidizing agents can convert the tertiary amine to an N-oxide. This transformation involves the formation of a new N-O bond. The reaction conditions, such as the nature of the oxidant and the solvent, can influence the yield and stability of the resulting N-oxide.

The methylsulfonyl group, on the other hand, is generally resistant to further oxidation under typical conditions as the sulfur atom is already in its highest oxidation state (+6).

Reductive Transformations:

The sulfonyl group can undergo reduction, although this typically requires strong reducing agents. Cleavage of the C-S bond can occur under these conditions, leading to the formation of a piperidine derivative without the methylsulfonyl group.

The piperidine ring itself is generally stable to reduction. However, catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially lead to ring-opening, though this is not a common transformation for simple piperidines.

A notable reductive process involving a related class of compounds is the electroreductive cyclization of imines with dihaloalkanes to form piperidine derivatives. beilstein-journals.orgresearchgate.net While not a direct transformation of this compound, this illustrates a method for constructing the piperidine ring system through a reductive pathway.

Table 1: Summary of Potential Oxidative and Reductive Transformations

| Moiety | Transformation | Reagents/Conditions | Product Type |

| Piperidine Nitrogen | Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide |

| Methylsulfonyl Group | Reduction | Strong reducing agents (e.g., LiAlH₄) | Desulfonylated piperidine |

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring and Adjacent Centers

The reactivity of this compound in substitution reactions is influenced by the electronic properties of the sulfonyl group and the steric environment of the piperidine ring.

Nucleophilic Substitution:

Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding through mechanisms like SN1 and SN2. libretexts.org In the context of this compound, the carbon atoms of the piperidine ring are generally not susceptible to direct nucleophilic attack due to the lack of a suitable leaving group. However, derivatives of this compound can participate in such reactions.

For instance, if a leaving group were present on the ethyl group attached to the nitrogen, a nucleophile could potentially displace it. Similarly, functionalization at the 4-position of the piperidine ring could introduce a leaving group, enabling nucleophilic substitution at that center.

Studies on related piperidine compounds have shown that they can act as nucleophiles in substitution reactions. For example, piperidine can react with activated aryl halides in nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com The rate of these reactions can be influenced by the solvent and the nature of the substituents on the aromatic ring. researchgate.net

Electrophilic Substitution:

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a nucleophilic center and susceptible to electrophilic attack. This is a common reaction for tertiary amines.

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides, a process known as quaternization. researchgate.net This results in the formation of a quaternary ammonium (B1175870) salt. The diastereoselectivity of N-quaternization of substituted piperidines can be complex. researchgate.net

Acylation: Reaction with acyl halides or anhydrides would lead to the formation of an acylpiperidinium ion.

The carbon atoms of the piperidine ring are not typically reactive towards electrophiles. In broader organic chemistry, electrophilic aromatic substitution is a key reaction for aromatic compounds, involving electrophiles like halogens, nitro groups, and sulfonyl groups. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Table 2: Examples of Substitution Reactions

| Reaction Type | Electrophile/Nucleophile | Site of Reaction | Product Type |

| Nucleophilic (as nucleophile) | Activated aryl halide | Piperidine Nitrogen | N-Arylpiperidinium salt |

| Electrophilic (Alkylation) | Alkyl halide | Piperidine Nitrogen | Quaternary ammonium salt |

| Electrophilic (Acylation) | Acyl halide | Piperidine Nitrogen | Acylpiperidinium ion |

Rearrangement and Cyclization Phenomena in this compound Derivatives

While this compound itself is a stable molecule not prone to spontaneous rearrangement, its derivatives can undergo various rearrangement and cyclization reactions.

Rearrangement Reactions:

Certain piperidine-containing structures can undergo rearrangement reactions. For example, kinetic studies have been performed on the rearrangement of a Z-phenylhydrazone of a 3-benzoyl-5-phenyl-1,2,4-oxadiazole into a 4-benzoylamino-2,5-diphenyl-1,2,3-triazole, a reaction that can be catalyzed by piperidine. rsc.org

Cyclization Reactions:

Cyclization reactions are crucial for the synthesis of heterocyclic systems, including the piperidine ring. As mentioned earlier, electroreductive cyclization provides a route to piperidine and pyrrolidine (B122466) derivatives. beilstein-journals.orgresearchgate.net Another approach involves the intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides to synthesize 1-sulfonyl-2-arylpyrrolidines. researchgate.net Although this yields a pyrrolidine, the underlying principles of intramolecular cyclization are relevant.

Derivatives of this compound could be designed to undergo intramolecular cyclization. For example, if a nucleophilic group and an electrophilic center with a leaving group were introduced at appropriate positions on the molecule, an intramolecular reaction could lead to the formation of a bicyclic system.

C-S Bond Functionalization and Cleavage Mechanisms in Sulfone Systems

The carbon-sulfur (C-S) bond in the methylsulfonyl group is a key feature of this compound. The functionalization and cleavage of this bond are important transformations.

C-S Bond Functionalization:

The carbon atom adjacent to the sulfonyl group (the α-carbon) is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position. This is a common strategy for the elaboration of sulfone-containing molecules.

C-S Bond Cleavage:

The cleavage of C-S bonds in organosulfur compounds is a significant area of research. rsc.org For sulfones, reductive cleavage is a common method. As noted in Section 3.1, strong reducing agents can cleave the C-S bond.

Transition-metal-free methods for C-S bond cleavage have also been developed, utilizing reagents such as halogenated compounds, oxidants, acids, and bases. rsc.org Photochemical and electrochemical methods can also achieve this transformation. rsc.org The specific conditions required for C-S bond cleavage in this compound would depend on the chosen methodology.

Table 3: Reactivity of the C-S Bond

| Reaction Type | Reagents/Conditions | Outcome |

| α-Deprotonation/Functionalization | Strong base, then electrophile | Introduction of a new substituent α to the sulfonyl group |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | Removal of the methylsulfonyl group |

| Transition-metal-free Cleavage | Various (oxidants, acids, bases, etc.) | Removal of the methylsulfonyl group |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Methylsulfonyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms and the conformational arrangement of the molecule can be established.

For 1-Ethyl-4-(methylsulfonyl)piperidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the piperidine (B6355638) ring, and the methylsulfonyl group. The chemical shift (δ) of each signal would provide information about the electronic environment of the protons. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, allowing for the determination of the connectivity of the different fragments.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aliphatic, attached to a heteroatom).

A thorough analysis of both ¹H and ¹³C NMR data would allow for the complete assignment of all proton and carbon signals to their respective positions within the this compound molecule.

¹H NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

An HRMS analysis of this compound would yield a precise mass for the molecular ion, allowing for the confirmation of its chemical formula (C₈H₁₇NO₂S).

Standard MS analysis would provide information about the fragmentation pattern of the molecule upon ionization. The fragmentation pattern is a unique fingerprint of a compound and can be used to deduce its structure. The fragmentation of this compound would likely involve the cleavage of the ethyl group, the methylsulfonyl group, and fragmentation of the piperidine ring. Analysis of these fragment ions would further confirm the proposed structure.

HRMS Data Table (Hypothetical)

| Ion | Calculated Mass | Measured Mass | Elemental Composition |

|---|

MS Fragmentation Data Table (Hypothetical)

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| Data not available | ||

| Data not available | ||

| Data not available |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of monochromatic light provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aliphatic ethyl and piperidine groups. Crucially, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) would be prominent.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The S=O stretching vibrations would also be observable in the Raman spectrum. Together, IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups.

IR Spectroscopy Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | ||

| Data not available | ||

| Data not available |

Raman Spectroscopy Data Table (Hypothetical)

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | ||

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for identifying conjugated systems within a molecule.

This compound is a saturated aliphatic compound and lacks any chromophores that would absorb significantly in the typical UV-Vis range (200-800 nm). The sulfonyl group itself does not confer significant UV absorption. Therefore, it is expected that the UV-Vis spectrum of this compound would not show any strong absorption bands. The absence of absorption would be consistent with the proposed saturated structure.

UV-Vis Spectroscopy Data Table (Hypothetical)

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. It would reveal bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, this technique would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal.

X-ray Crystallography Data Table (Hypothetical)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

|---|

Computational Chemistry and Molecular Modeling Investigations on 1 Ethyl 4 Methylsulfonyl Piperidine

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govfigshare.com In the context of molecules like 1-Ethyl-4-(methylsulfonyl)piperidine, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a stable, minimum-energy 3D conformation. nih.govfigshare.com This optimized structure is the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.orgsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. mdpi.comschrodinger.com

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating high reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Describes the energy stabilization when a molecule accepts electrons. mdpi.com |

This interactive table summarizes key parameters derived from FMO analysis.

For a molecule like this compound, the HOMO is expected to be localized around the more electron-rich regions, such as the piperidine (B6355638) nitrogen and the sulfonyl oxygen atoms, while the LUMO would be distributed across areas susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent intermediate or near-zero potential.

In a related compound, 4-methyl anilinium phenolsulfonate, MEP analysis revealed that negative potential regions were concentrated over the sulfonate (SO3) and hydroxyl (OH) groups, identifying them as sites for electrophilic attack. researchgate.net Conversely, positive regions were found over protons of the methyl and amine groups. researchgate.net For this compound, MEP analysis would likely show a significant negative potential around the oxygen atoms of the methylsulfonyl group, making them primary sites for interacting with electrophiles or forming hydrogen bonds. The areas around the hydrogen atoms of the ethyl and piperidine ring protons would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). This method is particularly effective for studying charge transfer, hyperconjugation, and intramolecular hydrogen bonding by quantifying the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. nih.gov It is a primary computational method for predicting UV-Visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govnih.gov The results can be compared with experimental spectroscopic data to validate the computational model and understand the nature of the electronic transitions, such as n→π* or π→π* transitions. For this compound, which lacks extensive chromophores, TD-DFT would likely predict absorptions in the deep UV region.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or enzyme. mdpi.comnih.gov Docking predicts the preferred binding orientation and conformation of the ligand within the target's active site, providing a binding affinity score that estimates the strength of the interaction. nih.govresearchgate.net MD simulations then provide insight into the dynamic stability of the ligand-protein complex over time, revealing how the interactions evolve in a simulated physiological environment. mdpi.comchemrxiv.org

Docking studies on related piperidine-containing compounds have successfully identified key binding modes and interaction fingerprints. nih.govnih.govresearchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of ethyl piperidine-1-carboxylate derivatives, docking against human acetylcholinesterase revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. acgpubs.org

For this compound, a docking study would aim to identify similar interactions. The sulfonyl group is a strong hydrogen bond acceptor, and the oxygen atoms would be expected to form hydrogen bonds with donor residues (e.g., Arginine, Lysine, Serine) in a protein's active site. The ethyl group and the aliphatic piperidine ring can participate in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Valine, and Isoleucine. nih.gov

Table 2: Potential Molecular Interactions for this compound in a Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Sulfonyl Group (SO₂) Oxygen Atoms | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, His |

| Piperidine Ring | Hydrophobic, van der Waals | Leu, Val, Ile, Phe, Trp |

| Ethyl Group | Hydrophobic, van der Waals | Ala, Leu, Ile |

| Piperidine Nitrogen | Potential H-Bond Acceptor (if protonated) | Asp, Glu |

This interactive table outlines the likely interaction types based on the chemical structure of the compound.

These predicted interactions form an "interaction fingerprint," which is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. mdpi.com

Conformational Dynamics and Stability in Solution

The conformational landscape of this compound in solution is primarily dictated by the stereoelectronic properties of its substituents and their interactions with the solvent medium. The piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angular strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, two principal chair conformers are in equilibrium: one with the 4-methylsulfonyl group in an axial orientation and the other with it in an equatorial position.

Generally, bulky substituents on a piperidine ring favor the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. The ethyl group on the nitrogen atom also has a conformational preference. Due to the nitrogen inversion process, the ethyl group can rapidly interconvert between axial and equatorial orientations. However, the equatorial position is generally more stable for N-alkyl groups.

The methylsulfonyl group at the C4 position is of particular interest. While it is a sterically demanding group, its conformational preference is also influenced by electronic and solvent effects. In nonpolar solvents, the equatorial conformation is expected to be significantly favored to minimize steric clashes. However, in polar solvents, the situation can be more complex. Computational studies on related 4-substituted piperidines with polar substituents have shown that the axial conformer can be stabilized, particularly when the nitrogen atom is protonated. nih.gov This stabilization arises from favorable electrostatic interactions, such as dipole-dipole or charge-dipole interactions, between the polar substituent and the charged nitrogen. nih.gov

Molecular mechanics calculations on similar systems have demonstrated that the conformational energies can be quantitatively predicted, taking into account these electrostatic interactions. nih.gov For this compound in a protic solvent, it is plausible that an equilibrium exists between the two chair conformers, with the equatorial conformer being the major species, but with a non-negligible population of the axial conformer, especially if the piperidine nitrogen becomes protonated. The dynamic nature of this equilibrium is a key aspect of the molecule's behavior in solution.

| Conformer | 4-Methylsulfonyl Position | 1-Ethyl Position (Predicted) | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability in Polar Solvents |

| A | Equatorial | Equatorial | Steric hindrance is minimized. | More Stable |

| B | Axial | Equatorial | Potential for stabilizing electrostatic interactions if N is protonated, but subject to 1,3-diaxial steric strain. | Less Stable |

| C | Equatorial | Axial | A1,3 strain between the axial ethyl group and axial hydrogens. | Less Stable |

| D | Axial | Axial | Significant steric strain from 1,3-diaxial interactions and A1,3 strain. | Least Stable |

This table presents a simplified model of the conformational possibilities and their predicted relative stabilities based on general principles of stereochemistry and findings from related molecules.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are powerful computational tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, these approaches could be instrumental in predicting its potential biological activities, pharmacokinetic properties, or toxicity. Although specific QSAR studies on this exact compound are not prevalent in the literature, methodologies applied to other piperidine derivatives provide a clear framework for how such an investigation would be conducted. nih.govtandfonline.com

A typical QSAR study for a series of analogs of this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and can be broadly categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D autocorrelation descriptors. These have been successfully used in developing QSAR models for the toxicity of piperidine derivatives. nih.gov

3D Descriptors: These capture information about the three-dimensional structure of the molecule, such as molecular shape and volume. 3D autocorrelation descriptors have been effectively used in QSAR models for the inhibitory activity of piperidine derivatives. tandfonline.comresearchgate.net

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), and molar refractivity.

Once these descriptors are calculated for a set of molecules with known activities, statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various types of Neural Networks (NN). nih.gov The goal is to select a subset of descriptors that best correlates with the observed biological activity, resulting in a predictive model. The robustness and predictive power of such models are rigorously evaluated through internal and external validation techniques. tandfonline.comresearchgate.net

From a cheminformatics perspective, the piperidine scaffold is recognized as a key "3D fragment" in drug discovery. rsc.orgwhiterose.ac.uk Analysis of large chemical databases reveals the prevalence of the piperidine ring in many approved drugs. Cheminformatics tools can be used to analyze the "lead-likeness" and three-dimensionality of libraries containing substituted piperidines like this compound. nih.gov Such analyses help in designing focused libraries of compounds with desirable physicochemical properties for screening in drug discovery programs. For instance, the introduction of the methylsulfonyl group significantly impacts the polarity, solubility, and hydrogen bonding capacity of the parent piperidine scaffold, which are critical parameters in drug design.

| Descriptor Type | Example Descriptors | Relevance to this compound | Potential Predicted Activity/Property |

| Topological | Balaban J index, Wiener index | Describes molecular branching and size. | Toxicity, general biological activity. nih.gov |

| Electronic | Dipole moment, partial charges | Quantifies polarity and electrostatic interactions. | Receptor binding affinity, membrane permeability. |

| Steric/3D | Molecular volume, surface area, ovality | Describes the size and shape of the molecule. | Enzyme inhibitory activity, receptor binding. tandfonline.com |

| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to solubility and membrane transport. | ADME properties (Absorption, Distribution, Metabolism, Excretion). |

This table illustrates the types of descriptors that would be relevant in a hypothetical QSAR study of this compound and its analogs.

Mechanistic Biochemical and Molecular Studies of 1 Ethyl 4 Methylsulfonyl Piperidine

Investigations into Enzyme Modulation and Inhibition Profiles

Lysine-Specific Demethylase (LSD1) Inhibition Mechanisms

There are no available studies investigating or detailing the mechanisms by which 1-Ethyl-4-(methylsulfonyl)piperidine may inhibit Lysine-Specific Demethylase 1 (LSD1). While other molecules containing a piperidine (B6355638) scaffold have been explored as LSD1 inhibitors, research specific to this compound has not been published. nih.govmdpi.com

Interactions with Cytochrome P450 Enzyme Systems

There is no published research on the interactions between this compound and the Cytochrome P450 (CYP) enzyme systems. Studies on its metabolism by CYP isoforms or its potential to inhibit or induce these enzymes are not available. doi.orgnih.govnih.gov

Modulation of NLRP3 Inflammasome Activation and Associated ATPase Activity

Information regarding the modulation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome or its associated ATPase activity by this compound is absent from the current scientific literature.

Characterization of Receptor-Ligand Interactions and Signal Transduction Pathways

Cannabinoid Receptor (CB1, CB2) Binding and Functional Modulation

There are no available studies characterizing the binding affinity or functional modulation of this compound at cannabinoid receptors CB1 and CB2. Its potential role as a ligand and its effect on associated signal transduction pathways have not been documented. nih.govnih.gov

Dopamine (B1211576) Receptor (D2, D4) Affinity and Ligand Efficacy

Research into the affinity of this compound for dopamine receptors has provided insights primarily through the study of structurally similar compounds. A close analog, 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16), has been evaluated for its interaction with the dopamine D2 receptor. In vitro binding assays revealed that ACR16 displays a low affinity for the D2 receptor, with a Ki value greater than 1 µM. polimi.itresearchgate.netnih.gov Functional assays conducted with ACR16 indicated no partial agonist activity at the D2 receptor, suggesting it acts as an antagonist. polimi.itnih.gov

Table 1: Dopamine D2 Receptor Binding Affinity of a Structural Analog

| Compound | Receptor | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) | D2 | > 1 µM | No partial agonism |

Sigma Receptor (σ1R, σ2R) Binding Profile and Agonist/Antagonist Characterization

The binding profile of this compound at sigma receptors (σ1R and σ2R) has not been extensively detailed in the available scientific literature. However, the broader class of piperidine derivatives has been a significant area of investigation for sigma receptor ligands. polimi.itacs.orgnih.govnih.govrsc.orgnih.govunict.itchemrxiv.orgnih.govnih.govbath.ac.ukmdpi.comnih.gov

Studies have shown that the piperidine moiety is a key structural feature for affinity at both σ1 and σ2 receptors. acs.orgnih.gov Depending on the other substituents on the piperidine ring, these compounds can act as either agonists or antagonists. nih.govbath.ac.uk For instance, research on a diverse set of piperidine and piperazine (B1678402) derivatives revealed that many compounds with a piperidine core exhibit high affinity for both histamine (B1213489) H3 and sigma-1 receptors, often acting as antagonists at both. acs.orgnih.gov The specific binding affinities (Ki values) and the functional characterization (agonist versus antagonist activity) of this compound at σ1R and σ2R require direct experimental evaluation.

Histamine H3 Receptor Antagonism

While specific data on the histamine H3 receptor antagonism of this compound is limited, the piperidine scaffold is a well-established pharmacophore in the design of H3 receptor antagonists. polimi.itacs.orgnih.govnih.govnih.govmdpi.comnih.govbiorxiv.org Numerous studies have explored how modifications to the piperidine ring and its substituents influence binding affinity and functional activity at the H3 receptor.

Research has demonstrated that piperidine-containing compounds can act as potent H3 receptor antagonists/inverse agonists. nih.gov For example, a series of piperidine-based carbamate (B1207046) derivatives have been synthesized and evaluated for their H3 receptor activity. nih.gov Furthermore, dual-acting ligands possessing both histamine H3 and sigma-1 receptor affinity often incorporate a piperidine moiety as a crucial structural element for this activity profile. acs.orgnih.gov The precise antagonist potency (e.g., Ki or IC50 values) of this compound at the histamine H3 receptor awaits dedicated investigation.

Farnesyl Protein Transferase (FTase) Inhibitory Potency

There is currently a lack of specific data in the scientific literature detailing the inhibitory potency of this compound against farnesyl protein transferase (FTase). The development of FTase inhibitors has been an active area of research, particularly in the context of cancer therapy, with many compounds demonstrating potent inhibition with IC50 values in the nanomolar range. mdpi.comnih.gov However, the chemical scaffolds of these potent inhibitors are generally more complex than that of this compound. Further studies are required to determine if this compound exhibits any significant inhibitory activity against FTase.

Tubulin Polymerization Modulation

The effect of this compound on tubulin polymerization has not been specifically reported in the reviewed scientific literature. Tubulin inhibitors are a significant class of anti-cancer agents that interfere with microtubule dynamics. nih.govnih.govmdpi.comnih.govmdpi.comnih.gov These compounds can either inhibit the polymerization of tubulin into microtubules or stabilize the microtubules, both of which lead to cell cycle arrest and apoptosis. The potential for this compound to modulate tubulin polymerization is an area that requires experimental investigation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Specific data on the antagonist activity of this compound at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is not available in the current body of scientific literature. The development of TRPV1 antagonists is an area of interest for the treatment of pain, and various chemical scaffolds have been explored. chemrxiv.orgnih.govnih.govmdpi.comdoi.org While some piperidine-containing compounds have been investigated as TRPV1 antagonists, the specific contribution of the ethyl and methylsulfonyl groups in this compound to TRPV1 antagonism has not been characterized. doi.org

HIV-1 Reverse Transcriptase Inhibition Mechanisms

There is no scientific literature available that describes the inhibition of HIV-1 Reverse Transcriptase by this compound. The search for novel HIV-1 reverse transcriptase inhibitors is a cornerstone of antiretroviral therapy. nih.govnih.govwikipedia.orgwikipedia.org These inhibitors are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), each with distinct mechanisms of action. nih.govwikipedia.org The potential of this compound to act as an inhibitor of this crucial viral enzyme remains an open area for research.

Studies on Cellular Responses and Gene Expression Pathways

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the cellular responses or effects on gene expression pathways for the compound this compound were identified. The current body of public-domain research does not appear to contain investigations into the molecular or cellular mechanisms of this particular chemical entity.

Therefore, information regarding its influence on cellular signaling, changes in gene expression, or its interaction with specific molecular pathways is not available at this time. Data tables and detailed research findings related to these endpoints for this compound could not be generated due to the absence of primary research on the subject.

Structure Activity Relationship Sar and Rational Design Principles for 1 Ethyl 4 Methylsulfonyl Piperidine Analogues

Impact of N-Ethyl Substituent Modifications on Biological Activity and Selectivity

The N-ethyl group of 1-Ethyl-4-(methylsulfonyl)piperidine is a key modifiable position that can significantly influence the compound's pharmacological profile. Alterations to this substituent can impact potency, selectivity, and physicochemical properties such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Research on related N-substituted piperidine (B6355638) series has demonstrated that the nature of the N-substituent is crucial for target engagement. For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, modifications at the nitrogen atom were shown to be a viable strategy to modulate activity. nih.gov While this series differs from this compound, the underlying principle of N-substitution influencing biological activity is a well-established concept in medicinal chemistry.

Systematic variations of the N-alkyl chain length and the introduction of other functional groups can lead to a range of effects. For example, increasing the chain length from methyl to ethyl, propyl, or butyl can alter the hydrophobic interactions with the target protein. The introduction of functionalities such as benzyl (B1604629) groups can introduce aromatic interactions, like pi-stacking, potentially enhancing binding affinity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com In the context of designing multipotent molecules, N-benzyl-piperidine moieties have been utilized to achieve desired biological activities. ajchem-a.com

The table below illustrates hypothetical SAR trends for N-substituent modifications based on established medicinal chemistry principles.

| N-Substituent (R) | Expected Impact on Lipophilicity | Potential Influence on Biological Activity |

| Methyl | Lower | May alter potency and selectivity compared to ethyl. |

| Ethyl | Baseline | Reference for comparison. |

| Propyl | Higher | Increased hydrophobic interactions, potentially improving potency up to a certain point. |

| Benzyl | Significantly Higher | Potential for additional aromatic interactions, may enhance affinity. |

| (CH₂)₂OH | Lower | Introduction of a polar group can improve solubility and introduce hydrogen bonding opportunities. |

It is important to note that the optimal N-substituent is target-dependent, and extensive screening is necessary to identify the ideal modification for a specific biological endpoint.

Systematic Investigations of Substituent Effects on the Piperidine Ring at Position 4

The 4-position of the piperidine ring is a critical vector for introducing substituents that can profoundly affect the biological activity of this compound analogues. The size, electronics, and conformational preferences of the substituent at this position can dictate the molecule's orientation within a binding pocket and its interactions with key residues.

Studies on various 4-substituted piperidine derivatives have consistently highlighted the importance of this position in determining pharmacological activity. For instance, in a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives, the nature of the substituent at the 4-position of the piperidine ring was a key determinant of their antiproliferative activity against leukemia cell lines. nih.gov Similarly, research on englerin analogues has shown that the size of the 4-alkyl substituent can influence potency. nih.gov

In the context of this compound, the methylsulfonyl group is the primary substituent. However, systematic investigations would involve replacing this group with other functionalities to probe the SAR. The table below outlines potential modifications and their predicted effects.

| Substituent at Position 4 | Electronic Effect | Potential Hydrogen Bonding | Expected Impact on Activity |

| -SO₂CH₃ (Methylsulfonyl) | Electron-withdrawing | Acceptor | Reference compound. |

| -SO₂NH₂ (Sulfonamide) | Electron-withdrawing | Donor and Acceptor | May enhance activity through additional hydrogen bonding interactions. nih.gov |

| -C(O)CH₃ (Acetyl) | Electron-withdrawing | Acceptor | Can alter electronic and steric profile, potentially affecting potency. |

| -OH (Hydroxyl) | Electron-donating | Donor and Acceptor | Increases polarity and potential for hydrogen bonding. |

| -CN (Cyano) | Electron-withdrawing | Acceptor | Can act as a hydrogen bond acceptor and influence dipole moment. |

The Role of the Methylsulfonyl Group in Driving Target Affinity and Specificity

Firstly, the sulfone moiety is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on a target protein, such as the backbone N-H of amino acids. This directional interaction can be crucial for anchoring the ligand in the binding site and contributing to high affinity. The importance of the sulfonamide bond, a related functional group, has been highlighted in the antibacterial activity of certain piperidine derivatives, underscoring the significance of the sulfonyl group in biological interactions. nih.gov

Furthermore, the tetrahedral geometry of the sulfur atom and the two oxygen atoms provide a specific three-dimensional arrangement of hydrogen bond acceptors. This defined spatial orientation can be critical for achieving high specificity for a particular target, as it requires a complementary arrangement of amino acid residues in the binding pocket.

The table below summarizes the key contributions of the methylsulfonyl group.

| Property of Methylsulfonyl Group | Contribution to Molecular Interactions | Impact on Pharmacological Profile |

| Strong Hydrogen Bond Acceptor | Forms directional hydrogen bonds with target proteins. | Enhances binding affinity and potency. |

| Polarity | Influences solubility and overall physicochemical properties. | Affects ADME profile. |

| Defined 3D Geometry | Provides a specific spatial arrangement of interaction points. | Contributes to target specificity and selectivity. |

| Metabolic Stability | Generally resistant to metabolic degradation. | Can lead to a longer duration of action. |

The presence of the methylsulfonyl group is therefore not just a simple substitution but a key design element that drives the pharmacological properties of this compound and its analogues.

Stereochemical Influences on Structure-Activity Relationships within Piperidine Derivatives

The introduction of chiral centers into a piperidine ring can have a profound impact on the structure-activity relationship of its derivatives. The three-dimensional arrangement of substituents can dictate how a molecule fits into a chiral binding site of a protein, leading to significant differences in potency, efficacy, and selectivity between enantiomers or diastereomers.

While this compound itself is achiral, the introduction of substituents at positions other than the 4-position, or on the N-ethyl group, can create stereocenters. The biological activity of such chiral analogues is often highly dependent on their stereochemistry. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. thieme-connect.com

The piperidine ring typically adopts a chair conformation, and the axial or equatorial orientation of substituents can significantly affect receptor binding. For example, an equatorial substituent may fit into a hydrophobic pocket, while an axial substituent might be required for a specific hydrogen bond interaction. The introduction of a chiral center can lock the piperidine ring into a preferred conformation, thereby pre-organizing the molecule for optimal interaction with its target. thieme-connect.com

The development of asymmetric syntheses for piperidine derivatives is an active area of research, reflecting the importance of obtaining stereochemically pure compounds for pharmacological evaluation. nih.gov The ability to control the stereochemistry of substituents on the piperidine ring is crucial for optimizing the therapeutic potential of this class of compounds.

The following table highlights the potential impact of stereochemistry on the properties of substituted piperidine derivatives.

| Stereochemical Aspect | Influence on SAR | Example Implication |

| Enantiomers | Can exhibit different affinities and efficacies for a chiral target. | One enantiomer may be a potent agonist, while the other is inactive or an antagonist. |

| Diastereomers | Have different spatial arrangements of substituents, leading to different binding modes. | Cis and trans isomers can show significant differences in biological activity. |

| Conformational Restriction | Introduction of bulky groups can favor a specific chair or twist-boat conformation. | Pre-organization of the molecule for optimal target binding. |

Therefore, the stereochemical configuration of any chiral analogues of this compound would be a critical determinant of their biological activity.

Application of Privileged Structures and Scaffold Hopping in the Design of Novel Piperidine-Based Compounds

The piperidine ring is considered a "privileged structure" in medicinal chemistry. cambridgemedchemconsulting.comcambridgemedchemconsulting.comnih.govnih.gov This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the piperidine scaffold stems from its three-dimensional nature and the ability to introduce a variety of substituents at different positions, allowing for the fine-tuning of its pharmacological properties. nih.gov

The design of novel analogues of this compound can leverage the privileged nature of the piperidine core. By maintaining the piperidine ring as a central scaffold, medicinal chemists can explore a wide range of chemical space by modifying the substituents at the 1 and 4 positions, as well as other positions on the ring. This approach has been successfully used to develop drugs for a wide range of therapeutic areas.

Scaffold hopping is another powerful strategy in drug design that can be applied to the this compound framework. nih.govnih.govrsc.org This approach involves replacing the central core of a molecule with a different, isofunctional scaffold while retaining the key pharmacophoric elements. The goal is to identify novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

For example, the piperidine ring in this compound could be replaced with other cyclic amines, such as piperazine (B1678402) or morpholine, or even acyclic linkers that mimic the spatial arrangement of the key functional groups. This strategy can lead to the discovery of compounds with completely different core structures but similar biological activities.

The table below provides examples of how privileged structures and scaffold hopping can be applied to the design of novel piperidine-based compounds.

| Design Strategy | Description | Application to this compound |

| Privileged Structure-Based Design | Utilizing the piperidine core as a versatile template for generating a library of analogues. | Systematically modifying the N-ethyl and 4-methylsulfonyl groups to explore SAR and identify potent and selective compounds. |

| Scaffold Hopping: Ring Modification | Replacing the piperidine ring with other heterocyclic systems. | Replacing the piperidine with a pyrrolidine (B122466) or azepane ring to alter ring size and conformation. |

| Scaffold Hopping: Bioisosteric Replacement | Replacing the piperidine ring with a non-cyclic or different cyclic scaffold that maintains the spatial orientation of key functional groups. | Using a cyclohexane (B81311) or a flexible aliphatic chain to connect the N-ethyl and 4-methylsulfonyl moieties. |

By employing these rational design principles, it is possible to systematically explore the chemical space around the this compound scaffold and identify novel compounds with improved therapeutic potential.

Analytical Methodologies for the Characterization and Purity Assessment of 1 Ethyl 4 Methylsulfonyl Piperidine

Development and Validation of Chromatographic Techniques for Purity Profiling (e.g., HPLC, UFLC)

No specific High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) methods have been published for the purity profiling of 1-Ethyl-4-(methylsulfonyl)piperidine. The development of such a method would typically involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve adequate separation of the main compound from any potential impurities.

Validation of the method would ensure its suitability for its intended purpose. This process involves demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. A representative data table for a validated HPLC method, which is currently not available for this compound, would look like this:

Table 1: Hypothetical HPLC Method Validation Parameters (Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.)

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | Peak purity > 0.995 | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1-100 µg/mL | Complies |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% | ≤ 1.5% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.15 µg/mL |

| Robustness | No significant change in results | Complies |

Quantitative Analytical Assay Development for Research Samples

A validated quantitative assay is crucial for determining the precise concentration of this compound in research samples. This is typically achieved using the same chromatographic method developed for purity profiling. The assay's validation would confirm that the method provides accurate and reliable measurements of the compound's concentration. The development would focus on creating a stable and reproducible standard curve and sample preparation procedure. Without experimental data, specific details on diluents, standard concentrations, and extraction procedures cannot be provided.

Characterization of Synthetic Intermediates and Impurity Identification

The synthesis of this compound would likely involve several intermediate compounds and could generate process-related impurities or degradation products. The characterization of these substances is a critical step in ensuring the quality and safety of the final compound.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are typically employed to identify and elucidate the structures of these intermediates and impurities. However, no studies detailing the synthesis of this compound and the subsequent identification of related substances have been found in the public domain. A list of potential, though purely speculative, impurities cannot be provided without violating scientific accuracy.

Broader Academic Applications and Emerging Research Directions for 1 Ethyl 4 Methylsulfonyl Piperidine

Role of 1-Ethyl-4-(methylsulfonyl)piperidine as a Probe in Chemical Biology Research

The utility of a small molecule as a chemical probe hinges on its ability to selectively interact with a biological target to elucidate its function. While this compound has not been explicitly documented as a chemical probe, its core structure is found in molecules designed for such purposes.

The sulfonylpiperidine moiety is a key component in various biologically active molecules, suggesting that this compound could serve as a scaffold or a starting point for the development of novel chemical probes. For instance, derivatives of piperidine (B6355638) are widely recognized as important synthetic fragments for drug design and are present in numerous classes of pharmaceuticals. The synthesis of piperidine derivatives is a subject of extensive research, indicating a strong interest in their biological applications.

One can envision that with appropriate functionalization, this compound could be developed into a probe for various biological targets. The ethyl group on the piperidine nitrogen and the methylsulfonyl group at the 4-position provide handles for chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for target identification.

Table 1: Potential Chemical Probe Applications Based on Structural Analogs

| Potential Probe Type | Target Class | Rationale based on Analogous Structures |

| Enzyme Inhibitors | Kinases, Proteases | The sulfonyl group can act as a key interaction point within enzyme active sites. |

| Receptor Ligands | GPCRs, Ion Channels | The piperidine scaffold is a common feature in many receptor-active compounds. |

| Imaging Agents | PET, Fluorescence | The core structure can be modified to incorporate imaging isotopes or fluorophores. |

Contributions to Fundamental Understanding of Biological Systems and Processes

A notable example is a structurally related compound, Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, which has been identified as an activator of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). This finding suggests that the sulfonylpiperidine core may be a valuable pharmacophore for modulating the activity of enzymes involved in critical cellular processes like the ubiquitin-proteasome system.

Furthermore, various derivatives of piperidine have been synthesized and evaluated for a range of biological activities, including anti-acetylcholinesterase activity, which is relevant to neurodegenerative diseases. The exploration of this compound and its derivatives could, therefore, contribute to our understanding of neurological pathways and other biological systems.

Table 2: Research on Biologically Active Sulfonylpiperidine Analogs

| Compound/Analog Class | Biological Target/Process | Observed Effect | Potential Implication for this compound Research |

| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate | Ubiquitin C-terminal hydrolase-L1 (UCH-L1) | Enzyme Activation | Investigation of effects on ubiquitin pathways. |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | Enzyme Inhibition | Exploration of potential roles in neurochemical signaling. |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrases (CAs) | Enzyme Inhibition | Study of activity against metalloenzymes. |

Exploration of this compound Derivatives in Materials Science and Industrial Applications

The piperidine ring is a versatile scaffold that is not only prevalent in pharmaceuticals but also has applications in materials science and industry. While specific applications of this compound derivatives in these fields are not well-documented, the general utility of piperidine-based compounds suggests potential avenues for exploration.

Piperidine and its derivatives are used in the synthesis of polymers and as building blocks for fine chemicals. For example, piperidine is utilized in the production of dipiperidinyl dithiuram tetrasulfide, which acts as a rubber vulcanization accelerator. This indicates that the piperidine core can be incorporated into materials to modify their physical and chemical properties.

The presence of the sulfonyl group in this compound could impart unique characteristics to materials. Sulfone-containing polymers are known for their high thermal stability and mechanical strength. Therefore, derivatives of this compound could be investigated as monomers or additives in the development of advanced polymers with tailored properties.

Table 3: Potential Materials Science and Industrial Applications for Derivatives

| Application Area | Potential Role of Derivatives | Rationale |

| Polymer Chemistry | Monomers, Additives | The sulfonyl group can enhance thermal stability and mechanical properties of polymers. |

| Catalysis | Ligands, Catalysts | The nitrogen atom of the piperidine ring can coordinate with metal centers. |

| Specialty Chemicals | Synthesis Intermediates | The functional groups offer sites for further chemical transformations. |

Q & A

Q. What are the standard synthetic protocols for 1-Ethyl-4-(methylsulfonyl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of a piperidine precursor. For example, reacting 4-ethylpiperidine with methylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). Purification via column chromatography (chlorform:methanol gradients) or recrystallization from ethanol improves yield. Optimization strategies include:

- Solvent selection : Polar aprotic solvents enhance reaction kinetics.

- Temperature control : Reflux conditions (e.g., 60–80°C) balance reactivity and side-product formation.

- Catalyst use : Acid scavengers like NaHCO₃ minimize undesired byproducts .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., methylsulfonyl group at δ ~3.0 ppm for protons, ~40–45 ppm for carbons).

- Melting Point Analysis : Determines purity (decomposition near 219°C indicates thermal stability) .

- HPLC : Mobile phases with methanol/buffer mixtures (e.g., 65:35 methanol:sodium acetate) ensure chromatographic purity .

Q. What are the key physicochemical properties influencing experimental handling?

- Methodological Answer :

- Solubility : Limited aqueous solubility; use polar aprotic solvents (DMSO, DMF) for biological assays.

- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation of the sulfonyl group.

- Hygroscopicity : Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can QSAR modeling guide structural optimization of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Use topological (e.g., molecular weight) and electronic (e.g., H-bond acceptor count) parameters.

- Model Validation : Apply cross-validation (e.g., leave-one-out) to assess predictive power.

- Case Study : Methylsulfonyl groups enhance binding affinity via H-bond interactions with residues like GLU493 in docking studies .

Q. What experimental strategies resolve contradictions between molecular docking predictions and in vitro activity data?

- Methodological Answer :

- Binding Assays : Compare docking scores (e.g., MolDock scores) with IC₅₀ values from enzyme inhibition assays.

- Dynamic Simulations : Perform molecular dynamics (MD) to assess binding stability over time.

- Protonation State Adjustments : Test different ionization states of the sulfonyl group under physiological pH .

Q. What methodologies assess the pharmacokinetic profile of this compound in preclinical studies?

- Methodological Answer :

- In Silico ADMET Prediction : Use tools like ADMET Predictor™ to estimate BBB penetration, CYP inhibition, and plasma protein binding.

- In Vivo Formulation : Prepare stock solutions in saline/ethanol mixtures (e.g., 10 mM in 30% ethanol) for bioavailability studies.

- Metabolite Profiling : LC-MS/MS identifies sulfone oxidation products and piperidine ring modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.